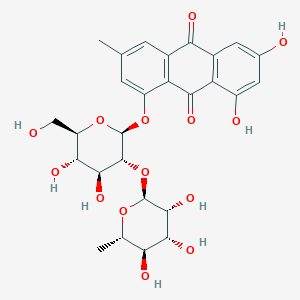

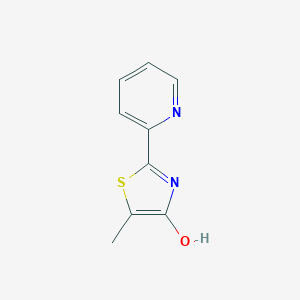

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol involves various strategies, including the use of catalysts under specific conditions. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation, which could be related to the synthesis pathways of similar thiazole compounds . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from related thiouracil compounds suggests the use of heating in polar solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol has been studied using various techniques. X-ray crystallography has been employed to determine the structure of related compounds, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Furthermore, conformational studies on related molecules like 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine have been conducted using potential energy scans and high-level computational methods to determine the most stable conformers .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the synthesis of 2-substituted 1,3,4-thiadiazole derivatives by substitution reactions indicates the potential for functional group modifications at specific positions on the thiazole ring . Additionally, the cyclization reactions involved in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives suggest the possibility of ring closure reactions involving thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been explored through various studies. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is relevant for understanding the acidity and potential ionization of similar thiazole compounds . Spectroscopic methods, including IR, UV-Vis, and NMR, have been used to analyze the properties of related molecules, providing insights into the vibrational and electronic characteristics of thiazole derivatives [3, 8].

Case Studies

Several case studies highlight the potential applications of thiazole derivatives. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, suggesting the therapeutic potential of thiazole compounds . Additionally, the photoluminescent properties of mononuclear complexes with related pyridine ligands have been studied, indicating the possible use of thiazole derivatives in optical materials .

Applications De Recherche Scientifique

Role in Neurodegeneration and Other CNS Disorders

Research indicates that compounds related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, specifically mGluR5 antagonists, have potential utility in neurodegeneration, addiction, anxiety, and pain management. These antagonists, including MPEP and MTEP, have been shown to be more selective and with fewer off-target effects, suggesting their importance in CNS disorder management and therapeutic applications (Lea & Faden, 2006).

Chemical Synthesis and Heterocyclic Chemistry

Thiazole derivatives, including structures related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, are fundamental in heterocyclic chemistry and have diverse applications. Their synthesis, transformations, and the exploration of their chemical and biological properties have been the subject of various studies. For instance, research on 4-phosphorylated derivatives of 1,3-azoles has illuminated their significant insectoacaricidal, anti-blastic, and other types of activity, underlining the versatility and potential of thiazole derivatives in creating bioactive molecules (Abdurakhmanova et al., 2018).

Pharmacological Implications

The pharmacophore design of kinase inhibitors, including those with a thiazole scaffold, demonstrates the crucial role of thiazole derivatives in medicinal chemistry. These compounds have been identified as selective inhibitors for various kinases, showcasing the thiazole ring's capability to bind effectively to biological targets and modulate their activity, which is instrumental in developing new therapeutic agents (Scior et al., 2011).

Applications in Organic Synthesis

The versatility of thiazole derivatives is further evidenced by their application in organic synthesis, where they serve as key intermediates in the preparation of various heterocyclic compounds. This includes their use in synthesizing optoelectronic materials, where the incorporation of thiazole and related structures into π-extended conjugated systems has been highlighted for their potential in creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as ligands for various receptors and inhibit certain enzymes, affecting cellular processes .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities . These interactions can lead to changes in cellular processes and have downstream effects on the organism.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . These activities suggest that the compound could have various effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYZXXZSLRXNOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377066 |

Source

|

| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(pyridin-2-yl)thiazol-4-ol | |

CAS RN |

131786-47-5 |

Source

|

| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)

![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)

![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)